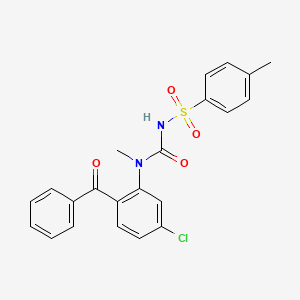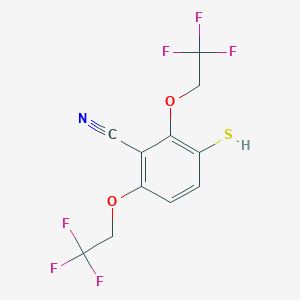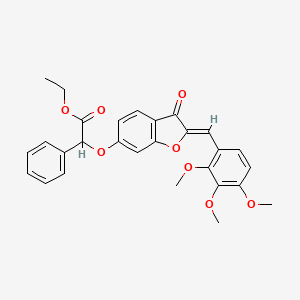
(Z)-ethyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-ethyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate” is a complex organic molecule. It contains a benzofuran core, which is a type of aromatic heterocycle, as well as a phenyl group and an ester group .
Molecular Structure Analysis
The compound contains several functional groups, including a benzofuran ring, a phenyl ring, and an ester group. The presence of these groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures have been known to participate in a variety of reactions. For instance, the benzofuran ring can undergo electrophilic aromatic substitution, and the ester group can participate in hydrolysis or transesterification reactions .Scientific Research Applications
Synthesis and Characterization of Chemical Compounds
Research has focused on synthesizing and characterizing various chemical compounds with complex structures, aiming to explore their potential applications. For example, studies have detailed the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, emphasizing their antimicrobial activity and docking studies to understand how these compounds interact with biological targets (Spoorthy et al., 2021). This type of research underscores the importance of chemical synthesis in developing compounds with potential biological applications.
Antimicrobial and Antitumor Activity
Several studies have synthesized novel chemical derivatives to test their antimicrobial and antitumor activities. For instance, research into biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives has shown significant in vitro antioxidant activity, as well as antibacterial and antifungal properties (Maddila et al., 2012). These findings illustrate the potential of such compounds in developing new treatments for infectious diseases and cancer.
Bioactive Potentials of Secondary Metabolites
The exploration of secondary metabolites from natural sources, such as mollusks, has revealed compounds with antioxidant and anti-inflammatory activities. Studies on compounds isolated from Crassostrea madrasensis and Amphioctopus marginatus have demonstrated their potential in inhibiting pro-inflammatory enzymes, suggesting applications in treating inflammatory diseases (Chakraborty & Joy, 2019).
Catalysis and Material Synthesis
Research into zirconium benzyl complexes containing bidentate pyridine−alkoxide ligands has contributed to the understanding of olefin polymerization chemistry, demonstrating the role of these complexes in synthesizing polymers with specific properties (Tsukahara et al., 1997). This area of research highlights the importance of such compounds in industrial applications, particularly in the development of new materials.
Anti-Rheumatic Potential
Compounds synthesized for their potential anti-rheumatic effects have been studied, such as ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, which showed significant antioxidant, analgesic, and anti-rheumatic effects in vivo (Sherif & Hosny, 2014).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as ethyl 2-{[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}-2-phenylacetate, contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety . This suggests that the compound interacts with its targets, leading to changes in their function.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics, disrupting cell division and leading to cell death . Similarly, the inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways .
Result of Action
The compound’s action results in molecular and cellular effects, such as the disruption of cell division and signaling pathways . These effects can lead to cell death, making the compound potentially useful in cancer treatment .
Properties
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-5-34-28(30)26(17-9-7-6-8-10-17)35-19-12-13-20-22(16-19)36-23(24(20)29)15-18-11-14-21(31-2)27(33-4)25(18)32-3/h6-16,26H,5H2,1-4H3/b23-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBWUPUZTAEAIY-HAHDFKILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopentyl-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2746066.png)
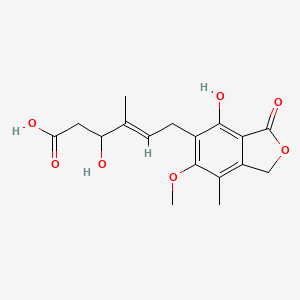

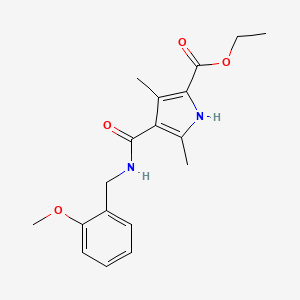

![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2746075.png)
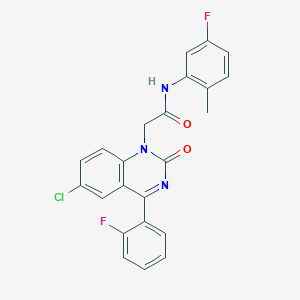
![[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid](/img/structure/B2746079.png)
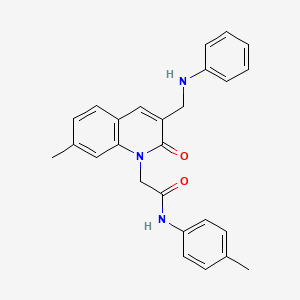
![([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine](/img/structure/B2746083.png)
